N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]cyclohexanamine
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Overview
Description
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine is a complex organic compound featuring a tetrazole ring, a cyclopentyl group, and a cyclohexanamine moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide under acidic conditions . The cyclopentyl group can be introduced via a Grignard reaction, while the cyclohexanamine moiety can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the cyclopentyl and cyclohexanamine groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the tetrazole ring and cyclohexanamine moiety.
Cyclohexylamine: Features the cyclohexanamine moiety but lacks the tetrazole ring and cyclopentyl group
Uniqueness
N-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]cyclohexanamine is unique due to its combination of a tetrazole ring, cyclopentyl group, and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H25N5 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]cyclohexanamine |
InChI |
InChI=1S/C18H25N5/c1-3-9-15(10-4-1)19-18(13-7-8-14-18)17-20-21-22-23(17)16-11-5-2-6-12-16/h2,5-6,11-12,15,19H,1,3-4,7-10,13-14H2 |
InChI Key |
ZAPZVRDLLPDQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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